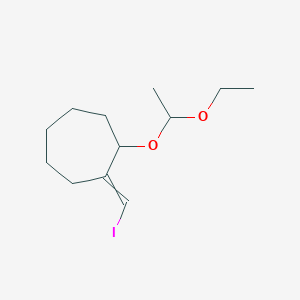
1-(1-Ethoxyethoxy)-2-(iodomethylidene)cycloheptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Ethoxyethoxy)-2-(iodomethylidene)cycloheptane is an organic compound characterized by its unique structure, which includes an ethoxyethoxy group and an iodomethylidene group attached to a cycloheptane ring. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Vorbereitungsmethoden
The synthesis of 1-(1-Ethoxyethoxy)-2-(iodomethylidene)cycloheptane can be achieved through a series of organic reactions. One common method involves the dearomative ipso-iodocyclization of 4-(1-ethoxyethoxy)-N-propargylanilines. This reaction is characterized by the formation of fewer toxic byproducts and is conducted under user-friendly conditions . The synthetic application of these spiro products is demonstrated by the transformation of the iodo component into other functionalities .
Analyse Chemischer Reaktionen
1-(1-Ethoxyethoxy)-2-(iodomethylidene)cycloheptane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodomethylidene group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form different products, depending on the reagents and conditions used.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(1-Ethoxyethoxy)-2-(iodomethylidene)cycloheptane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms.
Industry: The compound can be used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(1-Ethoxyethoxy)-2-(iodomethylidene)cycloheptane involves its interaction with molecular targets and pathways. The iodomethylidene group is particularly reactive and can participate in various chemical reactions, leading to the formation of different products. The ethoxyethoxy group provides stability to the molecule and influences its reactivity.
Vergleich Mit ähnlichen Verbindungen
1-(1-Ethoxyethoxy)-2-(iodomethylidene)cycloheptane can be compared with other similar compounds, such as:
Cyclododecane, (1-ethoxyethoxy)-: This compound has a similar ethoxyethoxy group but differs in the ring structure and the presence of the iodomethylidene group.
(1-Ethoxyethoxy)cyclododecane: Similar in structure but lacks the iodomethylidene group, making it less reactive in certain types of reactions.
The uniqueness of this compound lies in its combination of the ethoxyethoxy and iodomethylidene groups, which confer specific reactivity and stability properties.
Eigenschaften
CAS-Nummer |
57112-53-5 |
|---|---|
Molekularformel |
C12H21IO2 |
Molekulargewicht |
324.20 g/mol |
IUPAC-Name |
1-(1-ethoxyethoxy)-2-(iodomethylidene)cycloheptane |
InChI |
InChI=1S/C12H21IO2/c1-3-14-10(2)15-12-8-6-4-5-7-11(12)9-13/h9-10,12H,3-8H2,1-2H3 |
InChI-Schlüssel |
HPKRVBRMZYYWMJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C)OC1CCCCCC1=CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methanaminium, N-[(dimethylamino)(methylthio)methylene]-N-methyl-](/img/structure/B14625859.png)

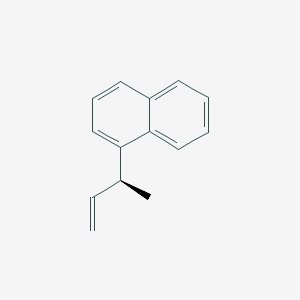
![3-[(2-Ethylhexyl)oxy]-N,N-dimethylpropanamide](/img/structure/B14625870.png)
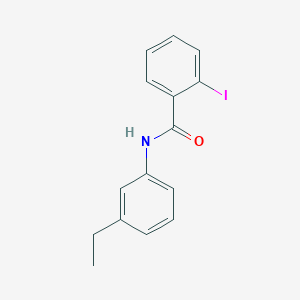
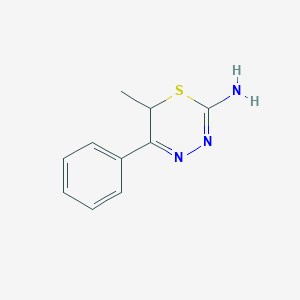
methanone](/img/structure/B14625884.png)
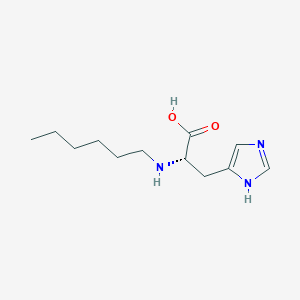
![4-Butylphenyl 2-chloro-4-[(4-pentylbenzoyl)oxy]benzoate](/img/structure/B14625906.png)
arsanium bromide](/img/structure/B14625911.png)
![2-[2-(Thiophen-2-yl)propyl]benzonitrile](/img/structure/B14625913.png)
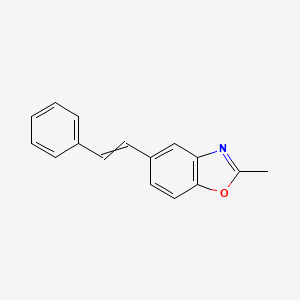
![2-[4-(Aminomethyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14625923.png)

